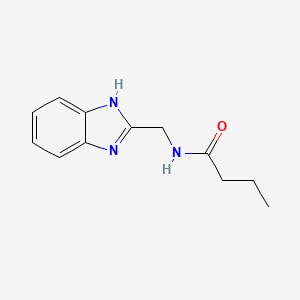

N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide

Description

N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide is a benzimidazole-derived compound characterized by a butanamide chain linked to the 2-position of the benzimidazole core via a methyl group. The benzimidazole scaffold is well-documented for its pharmacological relevance, particularly in antimicrobial and anticancer applications due to its ability to interact with biological targets such as DNA and enzymes . For instance, benzimidazole derivatives with amide functionalities often exhibit enhanced solubility and bioavailability compared to their non-polar counterparts, making them suitable for drug development .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-5-12(16)13-8-11-14-9-6-3-4-7-10(9)15-11/h3-4,6-7H,2,5,8H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDONONSXPZRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide typically involves the reaction of 1H-1,3-benzodiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural Analogues

The following table compares N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide with structurally related compounds from the evidence:

Key Structural Insights :

- Benzimidazole vs. Triazole Cores : Benzimidazole derivatives (e.g., 11c ) often exhibit broader-spectrum antimicrobial activity compared to triazole-based compounds (e.g., ), likely due to enhanced DNA intercalation or enzyme inhibition.

- Amide Linkers : Butanamide chains (as in the target compound) may improve solubility compared to benzamide derivatives (e.g., ), but lack the π-π stacking interactions afforded by aromatic amides.

- Heterocyclic Additions : Compounds with triazole or isoxazole moieties (e.g., 11c ) show enhanced target specificity due to additional hydrogen-bonding or metal-coordination sites.

Biological Activity

N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_{12}H_{15}N_{3}O

- Molecular Weight : 217.27 g/mol

- SMILES Notation : O=C(CCC)NCC(N1)=NC2=C1C=CC=C2

This compound features a benzodiazole ring, which is known for its role in various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-1,3-benzodiazole with butanoyl chloride in the presence of a base, such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or column chromatography.

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth .

Anticancer Potential

Studies have explored the anticancer properties of this compound. Preliminary results suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in disease pathways. Its ability to modulate enzyme activity positions it as a candidate for further therapeutic development.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The benzodiazole moiety allows for binding at active sites on proteins, influencing their activity and leading to various biological outcomes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1,3-thiazol-2-yl)butanamide | Structure | Contains a thiazole ring |

| N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)butanamide | Structure | Exhibits enhanced lipophilicity |

| N-(1H-benzimidazol-2-yl)methyl butanamide | Structure | Different heterocyclic core |

The presence of the benzodiazole ring in this compound distinguishes it from other compounds and contributes to its specific biological properties.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

- Anticancer Activity : A study involving human cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis.

- Enzyme Interaction : Research indicated that the compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways associated with cancer progression.

Q & A

Q. What are the recommended synthetic routes for N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide, and how can reaction efficiency be optimized?

A common approach involves coupling reactions between 1H-1,3-benzodiazole derivatives and butanamide precursors. For example, refluxing in chloroform (CHCl₃) with a carbodiimide coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) can facilitate amide bond formation . Optimization strategies include:

- Catalyst selection : Use of imidazole derivatives to activate intermediates, as demonstrated in the synthesis of structurally related adamantyl-benzothiazole acetamides .

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility, while chloroform is preferred for reflux conditions due to its moderate boiling point .

- Purification : Crystallization from ethanol/water mixtures yields high-purity products (>95%) .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

Key characterization methods include:

- ¹H NMR : Identify characteristic peaks for the benzodiazole aromatic protons (δ 7.0–8.0 ppm) and the butanamide methylene/methyl groups (δ 1.2–2.6 ppm). Compare integration ratios to confirm stoichiometry .

- IR spectroscopy : Look for amide C=O stretches (~1668 cm⁻¹) and N-H bending modes (~3178 cm⁻¹) .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical mass (C₁₁H₁₂N₄O: calculated 220.31 g/mol) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in benzodiazole-containing amides?

X-ray diffraction using SHELXL or SHELXT is critical for resolving conformational isomerism and hydrogen-bonding networks:

- Space group determination : Use SHELXT to automate space-group assignment from single-crystal data, particularly for triclinic or monoclinic systems .

- Hydrogen-bond analysis : Refine intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) to identify dimeric or ribbon-like packing motifs, as seen in adamantyl-benzothiazole derivatives .

- Validation tools : Employ R-factor convergence (<5%) and difference Fourier maps to confirm atomic positions .

Q. How can density functional theory (DFT) calculations predict electronic properties and reaction mechanisms for this compound?

DFT studies (e.g., B3LYP/6-311+G(d,p)) enable:

- Electron distribution analysis : Map HOMO-LUMO gaps to assess reactivity, particularly at the benzodiazole nitrogen atoms .

- Mechanistic insights : Simulate nucleophilic attack pathways at the amide carbonyl group, comparing activation energies for different solvents or catalysts .

- Non-covalent interactions : Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze π-stacking or van der Waals forces in crystal packing .

Q. How do substituents on the benzodiazole ring influence biological activity, and what assays are suitable for evaluation?

While direct biological data for this compound is limited, structural analogs suggest:

- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values), leveraging the benzodiazole core’s DNA intercalation potential .

- Enzyme inhibition : Screen against tubulin or kinases using fluorescence polarization assays, noting the role of the butanamide chain in hydrophobic binding .

- Toxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK293) to evaluate cytotoxicity thresholds .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.